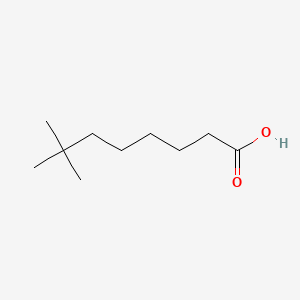

7,7-Dimethyloctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7,7-dimethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIFGDQKSSMYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866704 | |

| Record name | 7,7-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neodecanoic acid is a colorless liquid. (USCG, 1999), Liquid; Other Solid, Colorless liquid; [CAMEO], COLOURLESS LIQUID. | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

482 to 494 °F at 760 mmHg (USCG, 1999), 243-253 °C | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

201 °F (USCG, 1999), 94 °C c.c. | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 25 °C: 0.025 (very poor) | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.92 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.9 | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.007 [mmHg], Vapor pressure, Pa at 50 °C: 29 (calculated) | |

| Record name | Neodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

26896-20-8, 68412-21-5, 130776-67-9, 52627-73-3 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, rare earth salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,7-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neodecanoic acid, rare earth salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-DECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HN3T2UTE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 104 °F (USCG, 1999), -39 °C | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Contextualization Within Branched Chain Fatty Acid Research

7,7-Dimethyloctanoic acid is a branched-chain fatty acid (BCFA). BCFAs are a diverse group of fatty acids characterized by one or more methyl groups on the carbon chain. They are found in various natural sources, including bacteria, plants, and animal tissues. Research into BCFAs has gained momentum due to their unique chemical properties and diverse biological activities, which differ significantly from their straight-chain counterparts. The position and number of methyl branches influence their physical properties, such as melting point and solubility, as well as their metabolic fate and physiological effects.

The study of BCFAs like this compound is part of a broader investigation into how structural variations in fatty acids impact biological systems. For instance, phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a well-studied BCFA, accumulates in individuals with Refsum disease, a metabolic disorder, highlighting the importance of specific metabolic pathways for breaking down these molecules. scispace.com The presence of a methyl group can block the typical beta-oxidation pathway, necessitating alternative degradation routes like alpha-oxidation or omega-oxidation. scispace.com Research on other BCFAs, such as 3,5-dimethyldodecanoic acid, has identified them as insect pheromones, demonstrating their role in chemical communication. oup.com

Overview of Current Research Landscape Pertaining to 7,7 Dimethyloctanoic Acid

The current research landscape for 7,7-dimethyloctanoic acid, also known as neodecanoic acid, is multifaceted, spanning organic synthesis, material science, and limited biological investigations. smolecule.comatamanchemicals.com While it is not as extensively studied as some other BCFAs, existing research points to its potential in several areas.

A significant portion of the research focuses on its synthesis and use as a chemical intermediate. smolecule.comatamanchemicals.com Various methods, including malonic acid synthesis and Knoevenagel condensation, have been developed for its production. smolecule.com Its derivatives, particularly metal salts and esters, are of commercial interest. atamanchemicals.com For example, metal salts of neodecanoic acid are used as paint driers and stabilizers in polyvinylchloride (PVC). atamanchemicals.com Ester derivatives find applications in surface coatings and as additives in cement. atamanchemicals.com

In the realm of biological research, studies on this compound are still in the early stages. smolecule.com Research on related medium-chain fatty acids suggests potential involvement in metabolic processes, but specific data on this compound is sparse. smolecule.com One study investigating the anticonvulsant properties of various branched-chain fatty acids found that 3,7-dimethyloctanoic acid had limited effect in an in vitro seizure model, in contrast to other branched octanoic acid derivatives. nih.gov This highlights how the specific branching pattern can dramatically influence biological activity.

The table below provides a summary of the physical and chemical properties of this compound.

Significance of Investigating 7,7 Dimethyloctanoic Acid in Academic Disciplines

Established Synthetic Routes for this compound

The synthesis of this compound can be achieved through several classical and modern organic chemistry reactions. These methods allow for the controlled construction of its unique branched structure. smolecule.com

Malonic Acid Synthesis Approaches

The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids. libretexts.org This approach involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. libretexts.org For this compound, the synthesis would commence with the deprotonation of a malonic ester using a strong base, such as sodium ethoxide, to form a nucleophilic enolate. libretexts.org This enolate is then reacted with a suitable alkyl halide, specifically a 1-halo-5,5-dimethylhexane, to introduce the required carbon skeleton. The subsequent saponification of the ester groups followed by acidification and heating results in the decarboxylation of the intermediate malonic acid derivative to furnish this compound.

Table 1: Key Stages of Malonic Acid Synthesis for this compound

| Step | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Enolate Formation | Deprotonation of a malonic ester at the α-carbon. | Sodium Ethoxide (NaOEt) | Sodio-malonic ester (enolate) |

| 2. Alkylation | Nucleophilic substitution (SN2) with an alkyl halide. | 1-halo-5,5-dimethylhexane | Diethyl 2-(5,5-dimethylhexyl)malonate |

| 3. Hydrolysis & Decarboxylation | Saponification of the esters followed by decarboxylation. | 1. NaOH, H₂O, Δ2. H₃O⁺, Δ | this compound |

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base like an amine or its salt. sigmaaldrich.comtaylorandfrancis.com This reaction is fundamental for creating carbon-carbon bonds and is often followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comsciensage.info

To synthesize this compound via this strategy, one could envision a reaction between 6,6-dimethylheptanal and an active methylene compound such as malonic acid. The condensation, often catalyzed by a mixture of pyridine (B92270) and piperidine, would produce an α,β-unsaturated dicarboxylic acid intermediate. mdpi.com A subsequent decarboxylation and reduction of the carbon-carbon double bond would be necessary to arrive at the final saturated acid. The reduction step could be achieved through catalytic hydrogenation.

Table 2: Proposed Knoevenagel Condensation Route

| Step | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Condensation | C-C bond formation between an aldehyde and an active methylene compound. | 6,6-Dimethylheptanal, Malonic Acid, Pyridine/Piperidine | 7,7-Dimethyl-2-octenoic acid (after decarboxylation) |

| 2. Reduction | Saturation of the carbon-carbon double bond. | H₂, Palladium on Carbon (Pd/C) | this compound |

Direct Alkylation Procedures

Direct alkylation offers a more concise route, though it can present challenges regarding selectivity and yield. smolecule.com This method generally involves the formation of a carbanion (enolate) from an ester or a protected carboxylic acid, which then acts as a nucleophile to attack an alkylating agent. acs.org For instance, the lithium enolate of a suitable octanoate (B1194180) ester could be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. Subsequent reaction with a methylating agent, such as methyl iodide, would introduce the methyl groups. However, achieving gem-dimethylation at a specific position can be difficult. A more controlled approach might involve starting with a precursor that already contains one of the methyl groups.

Grignard Reagent Applications in Branched Fatty Acid Synthesis

The use of Grignard reagents provides a powerful and reliable method for constructing carbon-carbon bonds. wikipedia.org This synthesis involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. libretexts.org For the synthesis of this compound, the key step is the carboxylation of a specific Grignard reagent.

The synthesis would begin with the preparation of (6,6-dimethylheptyl)magnesium halide from the corresponding 1-halo-6,6-dimethylheptane and magnesium metal turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com This Grignard reagent is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile. A final aqueous acidic workup protonates the resulting carboxylate salt to yield this compound. youtube.com

Table 3: Grignard Synthesis of this compound

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1. Grignard Formation | Preparation of the organomagnesium halide. | 1-halo-6,6-dimethylheptane, Mg, Anhydrous Ether | (6,6-Dimethylheptyl)magnesium halide |

| 2. Carboxylation | Nucleophilic attack on carbon dioxide. | (6,6-Dimethylheptyl)magnesium halide, CO₂ | Magnesium carboxylate salt |

| 3. Protonation | Acidic workup to yield the final product. | Magnesium carboxylate salt, H₃O⁺ | this compound |

Biomimetic Synthesis Pathways

Biomimetic synthesis aims to replicate nature's synthetic strategies in a laboratory setting. nih.gov Natural fatty acids are typically synthesized via iterative Claisen condensations of acetyl-CoA units. The synthesis of branched-chain fatty acids often involves the use of alternative starter units derived from amino acid catabolism, such as isovaleryl-CoA (from leucine).

A hypothetical biomimetic synthesis of this compound could be envisioned starting from a branched precursor like 5,5-dimethylhexanoyl-CoA. This starter unit could then be extended through a series of reactions mimicking the fatty acid synthase (FAS) machinery, involving condensation with malonyl-CoA, reduction, dehydration, and another reduction to add two carbon atoms. While a full laboratory execution of this enzymatic pathway is complex, the principles can inspire synthetic strategies using sequential C₂-unit extensions on a branched starting material. uea.ac.uk

Derivatization and Chemical Reactions of the Carboxyl Group

The carboxylic acid functional group in this compound is a versatile handle for a wide range of chemical transformations. These reactions allow for the synthesis of various derivatives with potential applications in materials science and as chemical intermediates. smolecule.com Carboxylic acids can donate hydrogen ions in the presence of a base and react with various compounds to generate heat and, in some cases, flammable or toxic gases. lookchem.comatamanchemicals.com

Key derivatization reactions include:

Esterification: Reacting this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a common method for producing derivatives used in lubricants or fragrances. evitachem.com

Amide Formation: The acid can be converted into an amide by reaction with an amine. This transformation is often facilitated by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or n-propanephosphonic acid anhydride (B1165640) (T3P). mdpi.comnih.gov

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily converts this compound into the more reactive 7,7-dimethyloctanoyl chloride. mdpi.com This acyl chloride is a key intermediate for synthesizing esters and amides under mild conditions.

Reduction: The carboxyl group can be reduced to a primary alcohol (7,7-dimethyloctan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Salt Formation: As a typical carboxylic acid, it reacts with bases (e.g., sodium hydroxide, amines) in neutralization reactions to form the corresponding carboxylate salts. atamanchemicals.com

Table 4: Summary of Major Derivatization Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., EDC, T3P) | Amide |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Halide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Neutralization | Base (e.g., NaOH) | Carboxylate Salt |

Esterification Processes

Esterification of this compound is a fundamental transformation, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. smolecule.comevitachem.com This process, known as Fischer esterification, is a reversible reaction. libretexts.orgmasterorganicchemistry.com To favor the formation of the ester, the equilibrium can be shifted towards the products by either using a large excess of the alcohol or by removing the water that is formed during the reaction. libretexts.orgmasterorganicchemistry.com A common method for water removal is the use of a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orgoperachem.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. libretexts.orgmasterorganicchemistry.com

The general scheme for the Fischer esterification of this compound is as follows:

C₉H₁₉COOH + R-OH ⇌ C₉H₁₉COOR + H₂O (in the presence of an acid catalyst)

Where R represents the alkyl or aryl group of the alcohol.

Derivatives of this compound, specifically its esters, have applications in various industries. For instance, they are used in the formulation of plasticizers and lubricants. atamanchemicals.comgoogle.com

Fischer Esterification Reaction Parameters

| Parameter | Condition | Purpose |

| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) | To protonate the carbonyl group and increase its reactivity. libretexts.orgoperachem.com |

| Reactant Ratio | Excess alcohol or removal of water | To drive the reaction equilibrium towards ester formation (Le Chatelier's Principle). libretexts.orgmasterorganicchemistry.com |

| Temperature | Typically elevated/reflux | To increase the reaction rate. operachem.comgoogle.com |

| Water Removal | Dean-Stark trap or drying agents | To prevent the reverse reaction (ester hydrolysis). masterorganicchemistry.comoperachem.com |

Reduction of the Carboxyl Moiety

The carboxyl group of this compound can be reduced to a primary alcohol, 7,7-dimethyloctan-1-ol. smolecule.com This transformation is typically accomplished using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being a particularly effective reagent for this purpose. smolecule.commasterorganicchemistry.com

The reduction process with LiAlH₄ involves the addition of a hydride ion to the carbonyl carbon of the carboxylic acid. Unlike milder reducing agents such as sodium borohydride, LiAlH₄ is potent enough to reduce carboxylic acids. masterorganicchemistry.com The reaction mechanism begins with the deprotonation of the acidic carboxylic acid proton by the hydride, followed by the coordination of the aluminum to the carboxylate oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride from the aluminate complex. A subsequent workup with an acid is required to protonate the resulting alkoxide and liberate the primary alcohol. youtube.com

It is necessary to use an excess of LiAlH₄ because the first equivalent is consumed in the deprotonation of the acidic proton of the carboxylic acid. youtube.com The reaction is typically carried out in an anhydrous ether solvent. ic.ac.uk

Comparison of Reducing Agents for Carboxylic Acids

| Reducing Agent | Reactivity with Carboxylic Acids | Product | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol | Anhydrous ether, then acid workup smolecule.commasterorganicchemistry.comic.ac.uk |

| Sodium Borohydride (NaBH₄) | Generally unreactive or very slow | No reaction | - |

| Borane (BH₃·THF) | High | Primary Alcohol | THF, reflux |

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group from a molecule, typically with the release of carbon dioxide. For aliphatic carboxylic acids like this compound, this transformation can be achieved through methods such as the Hunsdiecker and Barton reactions. smolecule.comwikipedia.orgwikipedia.org

The Hunsdiecker reaction involves the conversion of the carboxylic acid to its silver salt, which is then treated with a halogen (commonly bromine) to yield an alkyl halide with one less carbon atom. wikipedia.orgtestbook.combyjus.com The reaction is believed to proceed through a radical chain mechanism involving an acyl hypohalite intermediate. wikipedia.orgorganic-chemistry.org

A variation of this is the Barton decarboxylation , which is considered a reductive decarboxylation. wikipedia.org In this method, the carboxylic acid is first converted into a thiohydroxamate ester, often referred to as a Barton ester. wikipedia.orgorgsyn.org This ester is then heated, sometimes with a radical initiator like AIBN, in the presence of a suitable hydrogen atom donor such as tributyltin hydride or chloroform, to produce the corresponding alkane. wikipedia.orgorgsyn.orgchemistryschool.net This method is advantageous as it allows for the replacement of the carboxylic acid group with a hydrogen atom or other functional groups by trapping the intermediate alkyl radical. wikipedia.orgorganic-chemistry.org

Oxidative Transformations

The oxidation of this compound can lead to various products depending on the reaction conditions and the oxidizing agent employed. smolecule.com Biological oxidation studies have shown that in vivo, this acid can undergo ω-oxidation (oxidation at the terminal carbon) and (ω-1)-oxidation (oxidation at the penultimate carbon). umich.edu This metabolic process can yield products such as 2,2-dimethyl-7-hydroxyoctanoic acid, 2,2-dimethyl-7-ketooctanoic acid, and 2,2-dimethyladipic acid. umich.edu

In a laboratory setting, the oxidation of the alkyl chain of fatty acids can be achieved using various reagents. For example, manganese-catalyzed oxidation with hydrogen peroxide has been shown to produce γ-lactones and (ω-1)-hydroxy derivatives from linear fatty acids. acs.org Chromic acid has also been used for the oxidative cleavage of branched-chain acids. publish.csiro.au Furthermore, the oxidative cleavage of epoxides, which can be formed from the corresponding alkenes, can yield carboxylic acids or aldehydes. thieme-connect.com

Synthesis of Related Branched-Chain Fatty Acid Analogues

Preparation of Halogenated Dimethyloctanoic Acid Derivatives

Halogenation of carboxylic acids can occur at the α-position to the carboxyl group. The most common method for this is the Hell-Volhard-Zelinsky (HVZ) reaction , which introduces a bromine atom at the α-carbon. chemistrysteps.comlibretexts.orgchadsprep.com This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or phosphorus tribromide (PBr₃). chemistrysteps.comyoutube.com

The mechanism of the HVZ reaction involves the initial formation of an acyl bromide from the reaction of the carboxylic acid with PBr₃. libretexts.orgyoutube.com This acyl bromide readily enolizes. The enol form then reacts with bromine to form the α-bromo acyl bromide. Finally, an exchange reaction with the starting carboxylic acid regenerates the acyl bromide catalyst and yields the α-bromo carboxylic acid. libretexts.org This reaction is specific to α-halogenation and requires the presence of at least one α-hydrogen. libretexts.orgyoutube.com Chlorination can also be achieved using chlorine and a trace of phosphorus, though it may be less specific. libretexts.org

The resulting α-haloalkanoic acids are valuable synthetic intermediates, as the halogen can be readily displaced by various nucleophiles to introduce a range of functional groups at the α-position. libretexts.org

Synthesis of Isoprenoid Building Blocks Containing Dimethyloctanoic Acid Esters

While direct synthesis of isoprenoid building blocks from this compound esters is not extensively detailed in the provided search results, the synthesis of related branched-chain acids and their esters is relevant. For example, the synthesis of 3,7-dimethyloctanoic acid, an isoprenoid acid, has been described. researchgate.net The synthesis of complex molecules like microcolin B involves a this compound fragment. acs.org

Neodymium versatate, which is a salt of a branched-chain carboxylic acid (neodecanoic acid, an isomer of this compound), is used as a Ziegler-Natta catalyst for the polymerization of butadiene to produce high cis-content polybutadiene (B167195) rubber. atamanchemicals.com This highlights the role of branched-chain carboxylates in polymerization catalysis.

The synthesis of other complex structures, such as 3-amino-4,5-dimethyl-octanoic acid, has been achieved through multi-step sequences involving chiral auxiliaries and stereoselective reactions. sci-hub.st Such synthetic strategies could potentially be adapted for the elaboration of this compound into more complex isoprenoid-like structures.

In Vivo and In Vitro Metabolic Fate

While specific in vivo and in vitro metabolic studies on this compound are not extensively documented in scientific literature, its metabolic pathway can be inferred from the established principles of fatty acid catabolism and studies on structurally similar branched-chain fatty acids. The primary routes for its breakdown are expected to involve oxidative catabolism. Research on related compounds indicates that they may undergo oxidation in biological systems, leading to the production of metabolites that could influence lipid metabolism smolecule.com.

The oxidative breakdown of this compound is anticipated to proceed through several key pathways that are specialized for handling structurally complex fatty acids.

Alpha-oxidation is a process that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. This pathway is particularly important for fatty acids that have a methyl group at the β-carbon, which blocks beta-oxidation allen.in. For instance, dietary phytanic acid is broken down via alpha-oxidation in peroxisomes to pristanic acid, which can then undergo beta-oxidation nih.gov. In this process, the fatty acid is first converted to its CoA ester, then hydroxylated at the alpha-carbon, followed by decarboxylation to yield a fatty acid shortened by one carbon nih.gov. While this compound does not have a β-methyl group, the principles of alpha-oxidation highlight the cellular machinery available for metabolizing branched-chain fatty acids.

Beta-oxidation is the primary pathway for the catabolism of most straight-chain fatty acids, occurring within the mitochondria and peroxisomes nih.gov. This process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule libretexts.org. However, the presence of a methyl group on the β-carbon can inhibit this process allen.in. In the case of this compound, the gem-dimethyl group is located at the ω-1 position (the seventh carbon), which does not directly block the initial cycles of beta-oxidation from the carboxyl end. However, as the chain is shortened, this branching would eventually halt the process. Therefore, beta-oxidation is not expected to be the primary or complete degradation pathway for this molecule.

Omega (ω)-oxidation serves as an alternative and crucial pathway for the metabolism of fatty acids when beta-oxidation is impaired nih.govwikipedia.org. This process occurs in the smooth endoplasmic reticulum of the liver and kidneys and involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid allen.inwikipedia.org. Given the quaternary carbon at the C-7 position of this compound, which blocks beta-oxidation at that point, omega-oxidation is the most probable metabolic route.

The process begins with the hydroxylation of the ω-carbon by a mixed-function oxidase system involving cytochrome P450 enzymes allen.inwikipedia.org. This is followed by the successive oxidation of the resulting hydroxyl group to an aldehyde and then to a carboxylic acid, catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively wikipedia.org. This series of reactions produces a dicarboxylic acid wikipedia.org. This dicarboxylic acid can then undergo beta-oxidation from either or both ends.

In the specific case of this compound, oxidation would occur at the C-8 methyl group. The subsequent dicarboxylic acid could then be shortened via beta-oxidation.

Table 1: Key Oxidation Pathways for Fatty Acids

| Oxidation Pathway | Primary Location | Key Features | Relevance to this compound |

| Alpha-Oxidation | Peroxisomes | Removes one carbon from the carboxyl end; important for β-methylated fatty acids. | Indirectly relevant, as it demonstrates cellular capacity to handle branched fatty acids. |

| Beta-Oxidation | Mitochondria, Peroxisomes | Sequential removal of two-carbon units; primary pathway for straight-chain fatty acids. | Likely inhibited by the C-7 gem-dimethyl group as the chain shortens. |

| Omega-Oxidation | Smooth Endoplasmic Reticulum | Oxidation of the terminal methyl group; an alternative pathway when beta-oxidation is blocked. | The most probable primary metabolic pathway for this compound. |

Direct experimental identification of the metabolites of this compound is scarce. However, based on the predicted omega-oxidation pathway, a series of metabolites can be anticipated. The initial product would be 8-hydroxy-7,7-dimethyloctanoic acid , followed by 8-oxo-7,7-dimethyloctanoic acid , and ultimately 7,7-dimethyloctanedioic acid .

Subsequent beta-oxidation of this dicarboxylic acid would lead to a series of shorter-chain dicarboxylic acids. For instance, studies on the metabolism of 2,2-dimethylstearic acid have shown the excretion of 2,2-dimethyladipic acid and 2,2-dimethysuccinic acid in urine, indicating that omega-oxidation followed by beta-oxidation is a viable pathway for such gem-dimethyl substituted fatty acids.

A detected metabolite of a related compound is 6-hydroxy-3,7-dimethyloctanoic acid, which belongs to the class of medium-chain hydroxy fatty acids mimedb.org. While not a direct metabolite of this compound, its existence supports the hydroxylation of dimethyl-substituted octanoic acid structures.

Table 2: Predicted Metabolites of this compound via Omega-Oxidation

| Metabolite Name | Chemical Formula | Precursor | Metabolic Step |

| 8-hydroxy-7,7-dimethyloctanoic acid | C10H20O3 | This compound | Hydroxylation |

| 8-oxo-7,7-dimethyloctanoic acid | C10H18O3 | 8-hydroxy-7,7-dimethyloctanoic acid | Oxidation |

| 7,7-dimethyloctanedioic acid | C10H18O4 | 8-oxo-7,7-dimethyloctanoic acid | Oxidation |

| 5,5-dimethylhexanedioic acid | C8H14O4 | 7,7-dimethyloctanedioic acid | Beta-Oxidation |

| 3,3-dimethylbutanedioic acid | C6H10O4 | 5,5-dimethylhexanedioic acid | Beta-Oxidation |

Oxidative Catabolism in Biological Systems

Enzymatic Interactions in Lipid Metabolism

The metabolism of this compound would involve interactions with several classes of enzymes. While specific studies on this compound are limited, the enzymes known to act on other medium-chain and branched-chain fatty acids provide a clear indication of the likely enzymatic players.

The initial activation of this compound to its coenzyme A (CoA) ester, 7,7-dimethyloctanoyl-CoA , would be catalyzed by an acyl-CoA synthetase smolecule.com.

The key enzymes in the subsequent omega-oxidation pathway are:

Cytochrome P450 monooxygenases (CYP4A and CYP4F families): These enzymes, located in the endoplasmic reticulum, are responsible for the initial hydroxylation of the terminal methyl group wikipedia.org.

Alcohol dehydrogenase: This enzyme oxidizes the newly formed hydroxyl group to an aldehyde wikipedia.org.

Aldehyde dehydrogenase: This enzyme completes the formation of the dicarboxylic acid by oxidizing the aldehyde group wikipedia.org.

Following the formation of the dicarboxylic acid, the enzymes of the beta-oxidation pathway would be involved in its further degradation. These include acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases frontiersin.org. Acyl-CoA thioesterases, such as ACOT8 which has broad substrate specificity for straight and branched acyl-CoAs, may also play a role in regulating the levels of the corresponding acyl-CoA esters frontiersin.org.

Engagement with Acyl-CoA Synthetases

The initial step in the metabolism of most fatty acids is their activation to a metabolically active form, an acyl-CoA thioester. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or ligases. wikipedia.orgchemsrc.com These enzymes facilitate the thioesterification of the fatty acid's carboxyl group with coenzyme A (CoA), a process that requires energy in the form of ATP. plos.org

For this compound, its engagement with acyl-CoA synthetases is a critical prerequisite for its entry into catabolic pathways. While specific studies on the direct interaction of this compound with various ACS isoforms are limited, it is understood that related branched-chain fatty acids are substrates for these enzymes. smolecule.com The activation of this compound results in the formation of 7,7-dimethyloctanoyl-CoA. This conversion "activates" the fatty acid, priming it for subsequent enzymatic reactions within the mitochondria. wikipedia.org The metabolism of 7,7-dimethyloctanoyl-CoA is anticipated to be slower compared to that of straight-chain fatty acid-CoAs of similar length. nih.gov

Influence on Dehydrogenase Activities

Following its activation to 7,7-dimethyloctanoyl-CoA, the fatty acid enters the β-oxidation pathway. The first step of β-oxidation is catalyzed by acyl-CoA dehydrogenases (ACADs), a family of flavin-dependent enzymes with varying specificities for fatty acyl-CoA chain lengths. Due to its branched structure, the metabolism of 7,7-dimethyloctanoyl-CoA is expected to be handled by long-chain acyl-CoA dehydrogenase (LCAD). nih.gov This is in contrast to straight-chain medium-chain fatty acids, which are primarily metabolized by medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov

The presence of the dimethyl group near the end of the carbon chain likely influences the rate and efficiency of dehydrogenase activity. The metabolism of branched-chain acyl-CoAs like 7,7-dimethyloctanoyl-CoA is generally slower than that of their straight-chain counterparts. nih.gov This can be attributed to the steric hindrance posed by the methyl branches, which can affect the binding of the substrate to the active site of the dehydrogenase enzyme.

Comparative Metabolic Studies with Other Medium-Chain Fatty Acids

Comparative studies involving structurally related branched-chain fatty acids, such as 2,6-dimethylheptanoic acid (dMC7) and 4,8-dimethylnonanoic acid (dMC9), provide valuable insights into the metabolic behavior of this compound. Research on fibroblasts from patients with mitochondrial fatty acid β-oxidation disorders has shown that branched-chain fatty acids can improve the profile of tricarboxylic acid (TCA) cycle intermediates when compared to the straight-chain medium-chain fatty acid, heptanoic acid (C7). nih.gov

In these studies, the metabolism of branched-chain fatty acids led to different patterns of metabolite accumulation. For instance, treatment with dMC7 and other branched-chain fatty acids resulted in varied levels of key metabolites compared to treatment with C7, highlighting the distinct metabolic fates of these compounds. nih.gov

| Cell Line/Condition | Metabolite | Change with dMC7 Treatment (compared to C7) |

| Trifunctional Protein Deficiency (TFP) | Extracellular Acetylcarnitine | Significant Increase nih.gov |

| Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCAD) | Media Propionylcarnitine | Similar nih.gov |

| Trifunctional Protein Deficiency (TFP) | Intracellular Propionate | Lower nih.gov |

This table presents a summary of findings from a comparative study on medium branched-chain fatty acids in mitochondrial fatty acid β-oxidation deficient cells.

These findings underscore that the branched structure of fatty acids like this compound significantly influences their metabolic processing, leading to different downstream effects compared to straight-chain medium-chain fatty acids.

Biological Activities and Mechanisms of Action of 7,7 Dimethyloctanoic Acid

Impact on Lipid Metabolism and Energy Homeostasis

Direct experimental studies detailing the impact of 7,7-Dimethyloctanoic acid on systemic lipid metabolism and energy homeostasis are limited. However, based on its structural similarity to other medium-chain fatty acids (MCFAs), it is hypothesized to participate in energy production pathways. smolecule.com MCFAs are known to be transported into the mitochondria for β-oxidation independently of the carnitine shuttle, which may lead to more rapid energy production compared to long-chain fatty acids.

The metabolism of related compounds suggests that this compound likely interacts with enzymes central to lipid metabolism, such as acyl-CoA synthetases and dehydrogenases, which would influence energy production and fat storage. smolecule.com For comparison, the straight-chain MCFA, octanoic acid (C8:0), has been shown to be rapidly transported into the hypothalamus and oxidized, leading to transient reductions in food intake and increased energy expenditure in mice. nih.gov The terminal branching of this compound could potentially alter its rate of oxidation and subsequent impact on energy balance, though this requires direct investigation.

Modulatory Effects on Cellular Processes

At the cellular level, this compound is expected to serve as a substrate for energy metabolism, though its unique structure may modulate this process. The gem-dimethyl group near the end of the carbon chain could influence its processing by mitochondrial β-oxidation enzymes. Research on other medium branched-chain fatty acids has shown they can improve the profile of Tricarboxylic Acid (TCA) cycle intermediates in cells with mitochondrial fatty acid β-oxidation deficiencies. nih.gov For instance, treatment of deficient cell lines with compounds like 2,6-dimethylheptanoic acid and 4,8-dimethylnonanoic acid led to favorable changes in succinate, malate, and glutamate (B1630785) levels compared to the straight-chain heptanoic acid. nih.gov This suggests that branched structures can have distinct anaplerotic effects, a potential role that this compound might share.

Studies comparing octanoic acid (C8) and decanoic acid (C10) in glioblastoma cells revealed different metabolic fates; C8 tended to increase ketone body production via mitochondrial metabolism, whereas C10 primarily stimulated cytosolic fatty acid synthesis. nih.govfrontiersin.org The metabolic routing of this compound, a ten-carbon fatty acid like decanoic acid but with significant structural differences, remains to be determined.

The influence of this compound on the function and differentiation of adipocytes (fat cells) has not been specifically reported. Adipocyte differentiation is a complex process regulated by a cascade of transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). nih.govmdpi.com Fatty acids are natural ligands for PPARγ, and variations in fatty acid structure can lead to differential activation and downstream effects on adipogenesis. The bulky terminal structure of this compound could theoretically influence its binding to PPARγ or other nuclear receptors, thereby modulating the expression of genes involved in fat cell development and lipid storage, but this remains speculative without direct experimental evidence.

Structure-Activity Relationships in Biological Contexts

The defining structural feature of this compound is the quaternary carbon at the C-7 position. smolecule.com This gem-dimethyl group creates steric hindrance that can significantly affect how the molecule interacts with enzyme active sites. For many metabolic enzymes that process fatty acids, the conformation and flexibility of the acyl chain are critical. The terminal branching of this compound makes it a unique substrate compared to its linear counterpart, octanoic acid, or isomers with branching at other positions.

This structural specificity is highlighted in studies of related compounds. For example, in a study on epileptiform activity, the straight-chain fatty acids nonanoic acid (C9) and decanoic acid (C10) showed strong activity, whereas octanoic acid (C8) and 3,7-dimethyloctanoic acid showed no significant effect. researchgate.net This underscores that both chain length and the specific placement of methyl groups are critical determinants of biological activity.

A comparative analysis of this compound with other fatty acids reveals the critical role of molecular structure in determining metabolic effects. While it shares the same carbon count as decanoic acid, its branching pattern is substantially different.

Interactive Table: Comparison of Related Fatty Acids

| Compound Name | Carbon Chain | Branching | Key Reported Biological Finding |

| This compound | C8 (backbone) | Gem-dimethyl at C-7 | Biological activity is not well-documented; structure suggests unique metabolic processing. smolecule.com |

| Octanoic acid (C8) | C8 | None (linear) | Rapidly oxidized in the brain; affects energy balance and increases ketone production in certain cells. nih.govnih.gov |

| Decanoic acid (C10) | C10 | None (linear) | Stimulates fatty acid synthesis in glioblastoma cells, contrasting with C8's effects. nih.govfrontiersin.org |

| 3,7-Dimethyloctanoic acid | C8 (backbone) | Single methyl at C-3 and C-7 | Showed no significant effect on in vitro epileptiform activity, unlike other MCFAs. researchgate.net |

| Phytanic acid | C16 (backbone) | Multi-methyl branched | A common branched-chain fatty acid in dairy, metabolized via α-oxidation. mdpi.com |

This comparative data illustrates that the presence, number, and position of methyl branches on a fatty acid backbone are not trivial modifications. They create distinct chemical entities that are recognized and processed differently by cellular machinery, leading to divergent biological outcomes. The unique terminal gem-dimethyl structure of this compound positions it as a compound whose specific metabolic fate and cellular effects warrant further dedicated investigation. smolecule.com

Investigation of Specific Biological Activities and Therapeutic Potential of this compound (Drawing on Comparative Studies)

The direct biological activities of this compound are not extensively documented in publicly available research. However, by examining related branched-chain fatty acids and synthetic analogues, it is possible to infer its potential therapeutic properties. This section explores the antimicrobial, anticancer, antimalarial, hypolipemic, and neurological activities by drawing comparisons with structurally similar compounds.

Antimicrobial Properties (Insights from Related Fatty Acids)

The antimicrobial activity of fatty acids is well-established, with their efficacy often influenced by structural features such as chain length and branching. nih.gov Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of some microorganisms, such as Bacillus, where they contribute to membrane fluidity. creative-proteomics.com

Studies on novel phenolic branched-chain fatty acids (PBC-FAs) have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria like Listeria innocua, Bacillus subtilis, and Enterococcus faecium. nih.gov These compounds showed minimum inhibitory concentrations (MICs) ranging from 1.8 to 3.6 μg/ml. nih.gov The effectiveness of these PBC-FAs was significantly greater than their derivatives, such as methyl esters or trimethylsilyl (B98337) ethers, suggesting that the carboxylic acid group and the phenolic hydroxyl group are crucial for their antimicrobial action. nih.gov In contrast, their efficacy against Gram-negative bacteria was considerably lower. nih.gov The general findings indicate that while saturated fatty acids can possess antibacterial properties, their activity is highly dependent on their structure. nih.govrsc.org

Table 1: Antimicrobial Activity of Phenolic Branched-Chain Fatty Acids (PBC-FAs)

| Bacterial Type | Target Organisms | Activity Level | Key Structural Features for Activity |

|---|---|---|---|

| Gram-positive | Listeria innocua, Bacillus subtilis, Enterococcus faecium | Potent (MICs: 1.8-3.6 μg/ml) nih.gov | Carboxylic acid group, Phenolic hydroxyl group nih.gov |

| Gram-negative | Escherichia coli, Salmonella Typhimurium | Less effective nih.gov | N/A |

Anticancer and Antimalarial Activities (Derived from Halogenated Dimethyloctanoic Acid Analogues)

Numerous studies have explored the anticancer properties of various antimalarial drug classes, revealing that compounds like artemisinins and synthetic peroxides exhibit potent inhibition of cancer cell proliferation. plos.org This overlap suggests that mechanisms targeting malaria parasites may also be effective against cancer cells.

Table 2: Antimalarial Activity of Halogenated Thiaplakortone A Analogues

| Compound | P. falciparum Strain | IC50 Value (μM) | Cytotoxicity (HEK293 cells) |

|---|---|---|---|

| Mono-brominated analogue (Compound 5) | 3D7 (drug-sensitive) | 0.559 nih.gov | Minimal toxicity at 80 μM nih.gov |

| Dd2 (drug-resistant) | 0.058 nih.gov | Minimal toxicity at 80 μM nih.gov | |

| Mono-iodinated analogue (Compound 9) | 3D7 (drug-sensitive) | ~2.18 (3.9-fold reduction vs. Cpd 5) nih.gov | Not specified |

| Dd2 (drug-resistant) | ~0.32 (5.5-fold reduction vs. Cpd 5) nih.gov | Not specified |

Hypolipemic Activity (Observed in Halogenated Dimethyloctanoic Acid Analogues)

The potential for dimethyloctanoic acid analogues to influence lipid levels can be inferred from studies on related compounds. Research into gem-dimethyl analogues of 3-methyl-4-phenyl-3-butenoic acid (β-benzalbutyric acid), a known hypocholesteremic and hypolipemic agent, offers relevant insights. nih.gov A study preparing α,α-dimethyl analogues found that this specific substitution generally reduced the in vitro ability of the compounds to inhibit cholesterol biosynthesis. nih.gov However, the introduction of a halogen, specifically a p-chloro substitution on the phenyl ring, resulted in a compound with potency comparable to that of the original β-benzalbutyric acid. nih.gov This indicates that while the dimethyl structure might decrease activity, halogenation could potentially restore or enhance the hypolipemic effects, suggesting a possible avenue for designing active halogenated analogues of this compound.

Table 3: In Vitro Cholesterol Biosynthesis Inhibition by β-Benzalbutyric Acid Analogues

| Compound Modification | Effect on Activity |

|---|---|

| α,α-dimethyl substitution | Reduced activity nih.gov |

| p-chloro substitution on α,α-dimethyl analogue | Potency comparable to parent compound nih.gov |

Neurological Effects and Seizure Control (Contextualizing Studies on Branched-Chain Fatty Acids including 3,7-Dimethyloctanoic Acid)

Branched-chain fatty acids have been investigated for their potential role in seizure control, largely in the context of the medium-chain triglyceride (MCT) ketogenic diet used to treat drug-resistant epilepsy. researchgate.netnih.gov Studies have explored structural variants of octanoic acid, demonstrating a strong, branch-point-specific anticonvulsant activity. nih.gov Some branched derivatives have shown improved potency over the established epilepsy treatment, valproic acid. researchgate.netnih.gov

The mechanism for these neurological effects may be linked to the modulation of glutamate levels in the brain. nih.gov However, the specific structure of the branched-chain fatty acid is critical to its effect. In a study using an in vitro seizure model, octanoic acid derivatives branched on the second and fourth carbons were shown to be highly active in controlling seizure-like activity. researchgate.net In contrast, the same study found that 3,7-dimethyloctanoic acid (3,7-DO) had no effect on the induced epileptiform activity. researchgate.net This finding underscores the high degree of structural specificity required for anticonvulsant effects and suggests that the position of the methyl groups is a key determinant of neurological activity. While this compound has not been specifically tested in this context, the inactivity of the closely related 3,7-dimethyloctanoic acid might temper expectations for its potential in seizure control.

**Table 4: Effect of Various Fatty Acids on PTZ-Induced Seizure-Like Activity *in vitro***

| Compound | Effect on Epileptiform Activity |

|---|---|

| Octanoic Acid (OA) | No effect researchgate.net |

| Valproic Acid (VPA) | Weak effect researchgate.net |

| 2-Methyloctanoic Acid (2-MO) | Highly active |

| 4-Methyloctanoic Acid (4-MO) | Highly active researchgate.net |

| 3,7-Dimethyloctanoic Acid (3,7-DO) | No effect researchgate.net |

Advanced Analytical Methodologies in 7,7 Dimethyloctanoic Acid Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental analytical technique for separating components within a mixture. For a compound like 7,7-dimethyloctanoic acid, both gas and liquid chromatography offer powerful solutions for its isolation and measurement.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a well-established method for the analysis of volatile and thermally stable compounds. ifremer.fr For fatty acids, including this compound, derivatization is a necessary step to increase their volatility and improve chromatographic performance. jfda-online.com The most common approach is the conversion of the fatty acids into fatty acid methyl esters (FAMEs). ifremer.frjfda-online.com This is often achieved through acid-catalyzed (e.g., using methanolic HCl or boron trifluoride) or base-catalyzed (e.g., using sodium methoxide) transesterification. jfda-online.com

Once derivatized, the FAMEs are separated on a capillary column, typically with a low-polarity stationary phase like 5% phenyl-95% dimethylpolysiloxane. ifremer.frunipi.it The separation is based on the boiling points and interactions of the analytes with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for quantification, or a mass spectrometer (MS) for definitive identification. nih.govmdpi.com GC-MS provides structural information based on the mass spectrum of the analyte, which is a significant advantage for confirming the identity of specific branched-chain fatty acids. jfda-online.comuliege.be

| Parameter | Description | Common Implementation | Reference |

|---|---|---|---|

| Derivatization | Conversion of fatty acids to more volatile esters. | Formation of Fatty Acid Methyl Esters (FAMEs) using BF3-methanol or methanolic HCl. | jfda-online.comuliege.be |

| Column | The stationary phase where separation occurs. | Fused silica capillary columns (e.g., HP-5MS, 30m x 0.25mm). | unipi.it |

| Injector | Introduces the sample into the carrier gas stream. | Split/splitless injection at temperatures around 250-280°C. | unipi.itmdpi.com |

| Detector | Detects the compounds as they elute from the column. | Flame Ionization Detector (FID) for quantification; Mass Spectrometry (MS) for identification. | mdpi.comuliege.be |

Liquid Chromatography (LC) Approaches

Liquid chromatography (LC) is a versatile technique that separates compounds in a liquid mobile phase. Unlike GC, LC does not typically require derivatization for fatty acids, making it suitable for analyzing free fatty acids directly. nih.gov Reversed-phase chromatography is the most common mode used for fatty acid analysis, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water, acetonitrile, and/or methanol with additives like formic acid). nih.govlcms.cz

The separation mechanism in reversed-phase LC is based on the hydrophobic interactions between the alkyl chain of this compound and the C18 stationary phase. The composition of the mobile phase, particularly the organic solvent content and pH, is a critical factor that affects the retention and peak shape of the organic acids. lcms.cz Detection can be achieved using various detectors, but coupling LC with mass spectrometry (LC-MS) is highly favored for its selectivity and sensitivity, especially in complex matrices. osti.gov

Ultra-Performance Liquid Chromatography (UPLC), a form of high-performance liquid chromatography (HPLC), utilizes columns packed with smaller particles (typically sub-2 µm). mdpi.com This technology leads to significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov For the analysis of this compound, a UPLC method would offer much shorter run times, often under 15 minutes, while providing superior separation of isomers and closely related compounds. nih.govmdpi.com The increased peak sharpness (narrower peaks) achieved with UPLC also enhances detection sensitivity. nih.gov UPLC systems are almost exclusively paired with mass spectrometry detectors to fully leverage their high-throughput and high-resolution capabilities. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool in modern chemical analysis, providing crucial information on the molecular weight and structure of compounds. nih.govscripps.edu When analyzing this compound, MS can confirm its identity by measuring its exact mass and by analyzing the fragmentation patterns that result from breaking the molecule apart. smolecule.com The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 172.26 g/mol ). smolecule.comnih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This combination provides high mass accuracy and resolution, which is sufficient for determining the chemical formula of an unknown compound from its exact mass. nih.govnih.gov For this compound, a QTOF instrument can measure its mass with high precision, allowing it to be distinguished from other compounds that might have the same nominal mass but a different elemental composition. nih.gov

Furthermore, QTOF instruments can perform tandem mass spectrometry (MS/MS), where a specific ion (like the molecular ion of this compound) is selected by the quadrupole, fragmented in a collision cell, and the resulting fragment ions are analyzed by the TOF detector. mdpi.comresearchgate.net This process provides a fragmentation spectrum that is characteristic of the molecule's structure, aiding in its definitive identification and elucidation, particularly in complex biological extracts. nih.govmpi-cbg.de

| Feature | Advantage in this compound Research | Reference |

|---|---|---|

| High Mass Resolution | Ability to separate ions with very small mass differences, distinguishing the target analyte from interferences. | nih.gov |

| High Mass Accuracy | Precise measurement of m/z allows for the confident determination of the elemental formula (e.g., C₁₀H₂₀O₂). | nih.govmdpi.com |

| MS/MS Capability | Provides structural information through characteristic fragmentation patterns, confirming the identity of the compound. | mdpi.comresearchgate.net |

| Sensitivity | Enables the detection and analysis of the compound at low concentrations in complex samples. | mpi-cbg.de |

Application in Untargeted Metabolomics

Untargeted metabolomics aims to measure as many small molecules (metabolites) in a biological sample as possible in an unbiased manner. nih.govosti.gov This approach is powerful for discovering biomarkers and understanding metabolic pathways affected by a particular condition or treatment. nih.govosti.gov The analysis of this compound within an untargeted metabolomics workflow typically involves using high-resolution mass spectrometry, such as LC-QTOF-MS. frontiersin.orgnih.gov

In such an experiment, an extract from a biological sample (e.g., plasma, urine, or tissue) is analyzed to generate a comprehensive profile of all detectable metabolites. nih.govfrontiersin.org The resulting data consists of thousands of metabolic features, each defined by its retention time and accurate mass. By comparing profiles between different sample groups, researchers can identify features, such as this compound, that are significantly altered. The high-quality MS and MS/MS data from a QTOF instrument are then used to identify these features by matching them against spectral databases. osti.govmdpi.com This approach allows for the discovery of unexpected changes in the levels of branched-chain fatty acids and their potential role in various biological processes. scripps.edu

Techniques for Isomer Differentiation

The structural complexity of fatty acids, including the presence of numerous isomers, presents a significant analytical challenge. Isomers are molecules that share the same molecular formula but have different structural arrangements. For a compound with the formula C₁₀H₂₀O₂, such as this compound, many structural isomers exist, including other branched-chain acids and the linear decanoic acid. Differentiating this compound from its isomers is critical as they may have different biological activities and metabolic fates.

Advanced mass spectrometry (MS) techniques are pivotal for this purpose. While high-resolution mass spectrometry can confirm the elemental composition, tandem mass spectrometry (MS/MS) is essential for structural elucidation. nih.gov In MS/MS, ions of a specific mass-to-charge ratio (m/z) are isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's specific structure. nih.gov Isomers, having different bond arrangements, will typically produce unique fragment ions or different relative abundances of common fragments, allowing for their differentiation.

For instance, the fragmentation of this compound would be expected to yield a pattern distinct from that of other isomers due to the quaternary carbon at the 7-position. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is also a powerful tool, as different isomers often exhibit distinct retention times on a GC column, providing an additional layer of separation before mass analysis.

Table 1: Comparison of Analytical Techniques for Isomer Differentiation

| Technique | Principle of Differentiation | Application to this compound |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. Isomers often have different retention times. | Can separate this compound from other C10 fatty acid isomers prior to detection. |

| Tandem Mass Spectrometry (MS/MS) | Generation of unique fragment ion spectra upon collision-induced dissociation (CID) based on molecular structure. nih.gov | Provides a structural fingerprint to distinguish the specific branching pattern of this compound from other isomers. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to determine elemental composition. | Confirms the molecular formula (C₁₀H₂₀O₂) but cannot differentiate between structural isomers alone. nih.gov |

Sample Preparation and Extraction Strategies